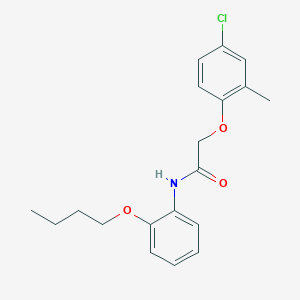![molecular formula C21H21NO5 B285176 pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B285176.png)
pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Compound A, and it has been found to exhibit interesting biological properties that make it a promising candidate for further investigation. In
Mécanisme D'action
The exact mechanism of action of pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation. It has also been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which could be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to exhibit potent biological activity at low concentrations. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which could make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the investigation of pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, with the aim of developing new therapies for inflammatory diseases and cancer. Another potential direction is to investigate its neuroprotective effects, with the aim of developing new therapies for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate is a complex process that involves several steps. The first step involves the preparation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenol, which is then coupled with pentyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to esterification with acetic anhydride to yield pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
Pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. It has also been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H21NO5 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
pentyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C21H21NO5/c1-2-3-6-13-26-19(23)14-27-16-11-9-15(10-12-16)22-20(24)17-7-4-5-8-18(17)21(22)25/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Clé InChI |
BTXAAZFVHRVDRI-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CCCCCOC(=O)COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



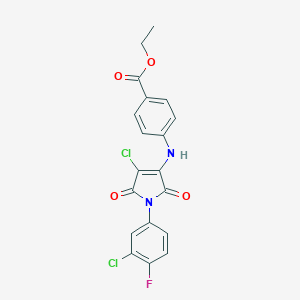
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
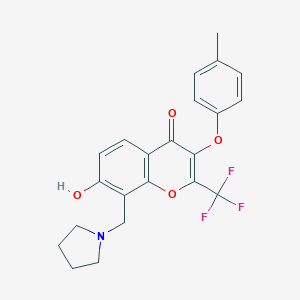
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
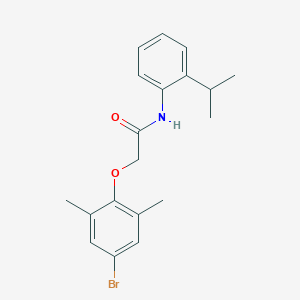
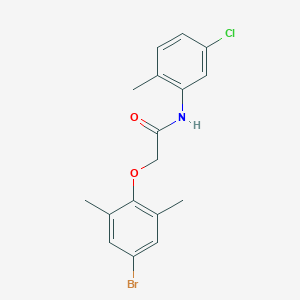
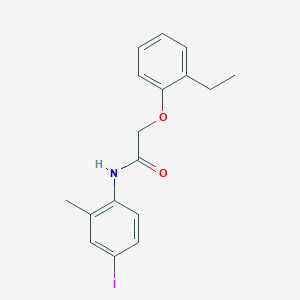
![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)

